2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
CAS No.: 1334146-98-3
Cat. No.: VC2826848
Molecular Formula: C7H16Cl2N4
Molecular Weight: 227.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1334146-98-3 |
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Molecular Formula | C7H16Cl2N4 |
Molecular Weight | 227.13 g/mol |
IUPAC Name | 2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride |
Standard InChI | InChI=1S/C7H14N4.2ClH/c1-4(2)6(8)7-9-5(3)10-11-7;;/h4,6H,8H2,1-3H3,(H,9,10,11);2*1H |
Standard InChI Key | BOHAIKHWVITRDJ-UHFFFAOYSA-N |
SMILES | CC1=NC(=NN1)C(C(C)C)N.Cl.Cl |
Canonical SMILES | CC1=NC(=NN1)C(C(C)C)N.Cl.Cl |
Introduction
Structural Characteristics and Chemical Classification
2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride belongs to the 1,2,4-triazole class of heterocyclic compounds. The core structure consists of a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. This compound specifically incorporates:
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A methyl substituent at position 5 of the triazole ring
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A 2-methyl-1-propanamine group at position 3
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Two hydrochloride molecules forming a dihydrochloride salt
The 1,2,4-triazole scaffold represents an important pharmacophore in medicinal chemistry due to its favorable hydrogen bonding capabilities and metabolic stability . The proton location on N-4 (as indicated by the 4H designation) defines the specific tautomeric form of the compound, which influences its reactivity and binding properties .
The triazole core exhibits tautomerism, with the hydrogen able to migrate between different nitrogen atoms in the ring. This property significantly impacts the compound's chemical behavior and interactions with biological targets .
Molecular Structure Comparison
Table 1: Structural Comparison with Related Compounds
Physical and Chemical Properties
The physical and chemical characteristics of 2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride can be systematically described based on its molecular structure and comparison with analogous compounds.
Physicochemical Parameters
Table 2: Physicochemical Properties
Property | Value | Determination Method |
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Molecular Formula | C₇H₁₆Cl₂N₄ | Structural analysis |
Molecular Weight | 227.14 g/mol | Calculated from formula |
Physical State | Crystalline solid | Typical for dihydrochloride salts |
Color | White to off-white | Common for pure triazole salts |
Solubility | Highly water-soluble | Due to salt formation |
Hydrogen Bond Acceptors | 3 | Nitrogen atoms in structure |
Hydrogen Bond Donors | 4 | NH groups and salt form |
Melting Point | Likely >200°C | Estimated from related compounds |
The dihydrochloride salt formation significantly enhances the compound's water solubility compared to its free base form, making it potentially more suitable for pharmaceutical applications requiring aqueous dissolution . The presence of two hydrochloride molecules indicates that both the triazole ring nitrogen and the primary amine are protonated, affecting the compound's acid-base behavior.
Spectroscopic Properties
The compound would exhibit characteristic spectroscopic features that can be used for identification and purity assessment:
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¹H NMR Spectroscopy: Expected to show signals for the triazole ring hydrogen (~7.8-8.2 ppm), methyl protons on the triazole ring (~2.3-2.5 ppm), and the characteristic pattern of the 2-methylpropyl group (~0.9-2.1 ppm) .
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¹³C NMR Spectroscopy: Would display signals for the triazole ring carbons (~145-160 ppm), the methyl carbon attached to the triazole (~11-14 ppm), and the carbons of the 2-methylpropyl moiety .
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Mass Spectrometry: The molecular ion peak would correspond to the free base (M⁺ = 154), with fragment ions resulting from cleavage of the 2-methylpropyl group and the amine functionality .
Biological Activity and Applications
The biological profile of 2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride can be predicted based on the established pharmacological properties of related 1,2,4-triazole derivatives.
Structure-Activity Relationships
The specific structural features of 2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride contribute to its biological activity profile:
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The 1,2,4-triazole ring serves as a rigid scaffold that can interact with biological targets through hydrogen bonding and coordination with metals.
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The methyl substituent at position 5 of the triazole ring influences:
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Electronic distribution within the ring
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Lipophilicity and membrane permeability
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Steric interactions with target binding sites
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The 2-methylpropan-1-amine group provides:
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Additional hydrogen bonding capabilities
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Positive charge when protonated
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Potential for further derivatization
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The dihydrochloride salt form affects:
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Solubility in biological fluids
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Absorption and bioavailability
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Chemical stability
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The relationship between these structural elements and biological activity could inform the design of optimized derivatives with enhanced potency or selectivity.
Analytical Methods for Characterization
Comprehensive characterization of 2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride requires multiple analytical techniques to confirm structure, assess purity, and determine physicochemical properties.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection represents an effective method for purity assessment and quantification. Reverse-phase HPLC using C18 columns and mobile phases containing acetonitrile or methanol with appropriate buffers would likely provide good separation from potential synthesis impurities .
Spectroscopic Analysis
In addition to NMR spectroscopy mentioned earlier, other spectroscopic techniques provide valuable structural information:
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Infrared Spectroscopy: Would show characteristic absorption bands for:
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N-H stretching (3300-3500 cm⁻¹)
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C-H stretching (2850-3000 cm⁻¹)
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C=N stretching (1600-1650 cm⁻¹)
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N-H bending (1550-1650 cm⁻¹)
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X-ray Crystallography: Provides definitive structural confirmation, including:
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Bond lengths and angles
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Tautomeric form in the solid state
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Crystal packing arrangements
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Hydrogen bonding networks
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X-ray crystallographic analysis of related 1,2,4-triazole derivatives has revealed important structural features, including dihedral angles between rings and hydrogen bonding patterns that influence molecular packing .
Future Research Directions
Investigation of 2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride presents several promising research opportunities:
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Comprehensive Synthesis and Characterization: Development of optimized synthetic routes with full spectroscopic characterization to establish definitive structural parameters.
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Biological Activity Screening: Systematic evaluation of antimicrobial, anti-inflammatory, and anticancer activities to identify the most promising therapeutic applications.
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Structure-Activity Relationship Studies: Synthesis of structural analogs with modifications to the triazole substituents to establish correlations between chemical structure and biological activity.
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Pharmacokinetic Profiling: Investigation of absorption, distribution, metabolism, and excretion parameters to assess drug-like properties.
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Formulation Development: Exploration of suitable pharmaceutical formulations exploiting the enhanced water solubility of the dihydrochloride salt form.
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